N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-17-10-12-19(13-11-17)32(30,31)26-15-24(29)25-14-18(28)16-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-13,18,26,28H,14-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILRKXKQYSBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of Carbazole
Carbazole (10.0 g, 60.1 mmol) is alkylated with epichlorohydrin (6.7 mL, 85.4 mmol) in dimethylformamide (DMF, 100 mL) using potassium carbonate (16.6 g, 120 mmol) as base at 80°C for 12 h. The intermediate 9-(2,3-epoxypropyl)-9H-carbazole is isolated by filtration and recrystallization from ethanol (yield: 78%).
Characterization Data :
Epoxide Ring-Opening with Ammonia
The epoxide (8.5 g, 35.2 mmol) is treated with aqueous ammonia (28%, 50 mL) in tetrahydrofuran (THF, 100 mL) at 60°C for 8 h. The product, 3-(9H-carbazol-9-yl)-2-hydroxypropylamine, is purified via silica gel chromatography (CHCl:MeOH, 9:1) to yield a white solid (6.1 g, 82%).
Characterization Data :
-
NMR (400 MHz, DMSO-d): δ 8.22 (d, J = 7.6 Hz, 2H), 7.62–7.48 (m, 4H), 7.35 (t, J = 7.4 Hz, 2H), 4.92 (t, J = 5.6 Hz, 1H, OH), 4.12 (m, 1H), 3.85 (dd, J = 10.8, 4.8 Hz, 1H), 3.72 (dd, J = 10.8, 6.4 Hz, 1H), 2.95 (m, 2H), 1.98 (bs, 2H, NH).
Preparation of 2-(4-Methylbenzenesulfonamido)acetic Acid
Sulfonylation of Glycine
Glycine (5.0 g, 66.6 mmol) is suspended in pyridine (50 mL) and treated with 4-methylbenzenesulfonyl chloride (14.2 g, 74.6 mmol) at 0°C. The mixture is stirred for 4 h at room temperature, then poured into ice-cold 1M HCl (200 mL). The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield 2-(4-methylbenzenesulfonamido)acetic acid (12.3 g, 85%).
Characterization Data :
-
NMR (100 MHz, DMSO-d): δ 170.2 (COOH), 143.1 (C-SO), 137.8 (C-CH), 129.6 (Ar-C), 127.3 (Ar-C), 44.8 (CH), 21.4 (CH).
Amide Coupling and Final Assembly
Activation of 2-(4-Methylbenzenesulfonamido)acetic Acid
The sulfonamido acetic acid (7.0 g, 27.4 mmol) is dissolved in dry THF (100 mL) with N,N'-dicyclohexylcarbodiimide (DCC, 6.2 g, 30.1 mmol) and 1-hydroxybenzotriazole (HOBt, 4.1 g, 30.1 mmol). After stirring at 0°C for 1 h, the activated ester is used directly.
Coupling with 3-(9H-Carbazol-9-yl)-2-hydroxypropylamine
The hydroxypropylamine intermediate (6.1 g, 22.3 mmol) is added to the activated ester solution, followed by triethylamine (4.7 mL, 33.5 mmol). The reaction is stirred at room temperature for 12 h, then filtered and concentrated. Purification via column chromatography (EtOAc:hexane, 3:1) affords the title compound as a pale-yellow solid (8.9 g, 76%).
Characterization Data :
-
LCMS (ESI): m/z 506.2 [M+H].
-
NMR (400 MHz, DMSO-d): δ 8.20 (d, J = 7.6 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.60–7.45 (m, 6H), 7.33 (t, J = 7.4 Hz, 2H), 4.88 (t, J = 5.2 Hz, 1H, OH), 4.10 (m, 1H), 3.82 (dd, J = 10.8, 4.8 Hz, 1H), 3.70 (dd, J = 10.8, 6.4 Hz, 1H), 3.22 (s, 2H, CHCO), 2.42 (s, 3H, CH).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative method condenses 9H-carbazol-9-ylacetaldehyde with 2-amino-1,3-propanediol, followed by sulfonylation. However, this route yields <50% due to imine instability.
Solid-Phase Synthesis
Immobilization of the hydroxypropylamine on Wang resin enables iterative coupling, though scalability is limited.
Critical Analysis of Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Epoxidation | Epichlorohydrin, KCO | DMF | 80 | 12 | 78 |
| Ring-Opening | NH (aq) | THF | 60 | 8 | 82 |
| Sulfonylation | TsCl, pyridine | Pyridine | 25 | 4 | 85 |
| Amidation | DCC, HOBt, EtN | THF | 25 | 12 | 76 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced properties or functionalities.
Biology
In biological research, this compound is investigated for its potential as a probe or ligand in biochemical assays. The carbazole moiety can intercalate into DNA, potentially disrupting its function, which is valuable for studying DNA interactions and mechanisms of action in various biological processes.
Medicine
The compound has been explored for its therapeutic properties , particularly in:
- Anti-inflammatory activities : It may inhibit specific pathways involved in inflammation.
- Anticancer activities : Preliminary studies suggest it could affect cancer cell proliferation and survival.
Material Science
This compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The presence of the carbazole unit contributes to strong π-π stacking interactions, which are critical for the performance of organic electronic devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that the compound inhibits growth in several cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Study 2 | DNA Interaction | Found that the compound intercalates into DNA, leading to structural changes that could disrupt replication processes. |
| Study 3 | Material Development | Developed a new class of organic semiconductors based on this compound, showing improved charge transport properties. |
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds with biological targets, while the carbazole moiety can participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
The furylmethyl-substituted analog () introduces heteroaromaticity, which may alter binding kinetics or solubility .
Linker and Spacer Modifications :
- The hydroxypropyl linker is conserved across multiple analogs, suggesting its critical role in maintaining optimal distance between the carbazole core and functional groups .
- KL033’s ethylacetamide side chain vs. the target’s simpler acetamide may influence metabolic stability or target selectivity .
KL033’s cryptochrome stabilization highlights carbazole’s versatility in modulating circadian rhythms, a pathway the target compound could also exploit .
Pharmacological and Physicochemical Properties
| Property | Target Compound | KL033 | Furylmethyl Analog |
|---|---|---|---|
| Molecular Weight | 487.55 g/mol | 437.48 g/mol | 474.57 g/mol |
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 |
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H28N2O4S
- IUPAC Name : N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide
- SMILES Notation : Cc(cc1)ccc1S(N(CCOC)CC(Cn1c(cccc2)c2c2c1cccc2)O)(=O)=O
The compound features a carbazole moiety, which is known for its pharmacological properties, alongside hydroxypropyl and sulfonamide groups that enhance its solubility and biological activity.
1. Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated the ability to arrest MCF-7 breast cancer cells in sub-G1 and S phases, increasing p53 levels while decreasing cyclin D1 expression .
2. Neuroprotective Effects
Carbazole derivatives have also been studied for their neuroprotective effects. Compounds with similar structural features have been shown to protect neuronal cells from glutamate-induced injury, suggesting that the presence of substituents at the N-position of carbazole is vital for neuroprotection .
3. Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against various bacterial strains. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The carbazole moiety can intercalate into DNA, disrupting cellular processes.
- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
ADMET Properties
The pharmacokinetic profile of the compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Key findings include:
- Blood-Brain Barrier Permeability : The compound exhibits favorable permeability characteristics, indicating potential for central nervous system applications.
- P-glycoprotein Interaction : It has been identified as a substrate or inhibitor of P-glycoprotein, which is crucial for drug absorption and distribution .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer :
- Twinned Crystals : Use SHELXD/SHELXE for structure solution from twinned data (HOO refinement for twin law detection) .
- Disorder Modeling : Apply TLS refinement for flexible hydroxypropyl/sulfonamide groups. Anisotropic displacement parameters (ADPs) resolve overlapping electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
